molecular formula C19H13N3O3 B582202 1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 1253792-29-8

1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No. B582202
CAS RN: 1253792-29-8
M. Wt: 331.331
InChI Key: DQPHISPPAGSQJI-UHFFFAOYSA-N
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Description

“1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” is a type of aromatic compound . It has a molecular weight of 331.33 and a molecular formula of C19H13N3O3 .


Physical And Chemical Properties Analysis

The compound “1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” has a molecular weight of 331.33 and a molecular formula of C19H13N3O3 .

Scientific Research Applications

Material Science

The compound’s unique structure may contribute to novel materials. Researchers investigate its self-assembly behavior, crystal structures, and potential applications in nanotechnology, such as molecular switches or sensors.

For further reading, you can refer to the Safety Data Sheet for 1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione . Additionally, scientific literature provides valuable insights into its synthesis and potential applications .

Safety and Hazards

When handling “1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

The primary targets of “1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” are currently unknown. This compound belongs to the class of pyrimido[4,5-d]pyrimidines , which have been studied for their potential biological significance . .

Mode of Action

As a member of the pyrimido[4,5-d]pyrimidines class, it may share similar mechanisms with other compounds in this class . .

Biochemical Pathways

Pyrimido[4,5-d]pyrimidines have been noted for their potential biological applications , suggesting that they may interact with various biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” have not been extensively studied. Its impact on bioavailability is therefore unknown. The compound’s molecular weight is 331.32 , which is within the range generally favorable for oral bioavailability.

properties

IUPAC Name

1-benzyl-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-18-15-11-20-16(14-9-5-2-6-10-14)21-17(15)22(19(24)25-18)12-13-7-3-1-4-8-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPHISPPAGSQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC(=NC=C3C(=O)OC2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

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